- Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor, Organic Process Research & Development, 2004, 8(2), 192-200

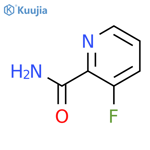

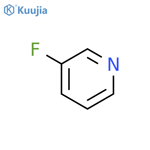

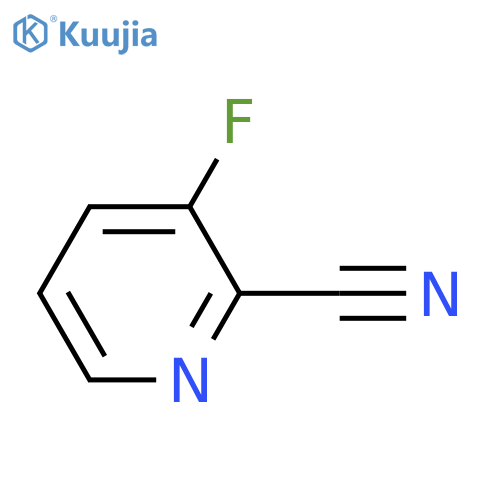

Cas no 97509-75-6 (3-fluoropyridine-2-carbonitrile)

97509-75-6 structure

Nome del prodotto:3-fluoropyridine-2-carbonitrile

3-fluoropyridine-2-carbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-Fluoropicolinonitrile

- 3-FLUORO-2-PYRIDINECARBONITRILE

- 3-Fluoropyridine-2-carbonitrile

- 2-CYANO-3-FLUOROPYRIDINE,3-FLUORO-2-PYRIDINECARBONITRILE

- 2-Cyano-3-fluoropyridine

- 2-Hydroxy-4-Methylpyridine

- N-tert-Butyl-alpha-phenylnitrone

- 3-fluoro-2-cyanopyridine

- 2-Pyridinecarbonitrile, 3-fluoro-

- 3-fluoro-pyridine-2-carbonitrile

- 3-Fluoro-2-pyridinenitrile

- fluorocyanopyridine

- PubChem16434

- 2-cyano-3-fluoro-pyridine

- 2-Cyano-3-fluoro pyridine

- 2-Pyridinecarbonitrile,3-fluoro-

- VZFPSCNTFBJZHB-UHFFFAOYSA-N

- 3-fluoranylpyridine-2-carbonitrile

- ABBYPHARMA A

- 3-Fluoro-2-pyridinecarbonitrile (ACI)

- 3-fluoropyridine-2-carbonitrile

-

- MDL: MFCD06797501

- Inchi: 1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H

- Chiave InChI: VZFPSCNTFBJZHB-UHFFFAOYSA-N

- Sorrisi: N#CC1C(F)=CC=CN=1

Proprietà calcolate

- Massa esatta: 122.02800

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 9

- Conta legami ruotabili: 0

- Complessità: 137

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: niente

- Superficie polare topologica: 36.7

- XLogP3: 1

Proprietà sperimentali

- Colore/forma: Solido beige a basso punto di fusione

- Punto di fusione: 27-32 °C

- Punto di infiammabilità: Fahrenheit: 219,2 ° f

Celsius: 104 ° c - PSA: 36.68000

- LogP: 1.09238

- Solubilità: Non determinato

3-fluoropyridine-2-carbonitrile Informazioni sulla sicurezza

-

Simbolo:

- Prompt:pericoloso

- Parola segnale:Danger

- Dichiarazione di pericolo: H301+H311+H331-H315-H319

- Dichiarazione di avvertimento: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501

- Numero di trasporto dei materiali pericolosi:3276

- WGK Germania:3

- Codice categoria di pericolo: 20/21/22-37/38-41

- Istruzioni di sicurezza: S26-S36/37/39-S23

-

Identificazione dei materiali pericolosi:

- Gruppo di imballaggio:III

- PackingGroup:III

- Frasi di rischio:R20/21/22; R36/37/38

- Classe di pericolo:6.1

- Termine di sicurezza:6.1

- Condizioni di conservazione:Store at room temperature

3-fluoropyridine-2-carbonitrile Dati doganali

- CODICE SA:2933399090

- Dati doganali:

Codice doganale cinese:

2933399090Panoramica:

2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-fluoropyridine-2-carbonitrile Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109239-1000g |

3-fluoropyridine-2-carbonitrile |

97509-75-6 | 98% | 1000g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D388756-1g |

2-Cyano-3-fluoropyridine |

97509-75-6 | 97% | 1g |

$155 | 2024-05-24 | |

| Enamine | EN300-102907-25.0g |

3-fluoropyridine-2-carbonitrile |

97509-75-6 | 95% | 25.0g |

$94.0 | 2023-07-08 | |

| Enamine | EN300-102907-50.0g |

3-fluoropyridine-2-carbonitrile |

97509-75-6 | 95% | 50.0g |

$187.0 | 2023-07-08 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25767-5g |

2-Cyano-3-fluoropyridine, 97+% |

97509-75-6 | 97+% | 5g |

¥4588.00 | 2023-03-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062795-500g |

3-Fluoropicolinonitrile |

97509-75-6 | 98% | 500g |

¥4002.00 | 2024-04-23 | |

| Enamine | EN300-102907-5.0g |

3-fluoropyridine-2-carbonitrile |

97509-75-6 | 95% | 5.0g |

$43.0 | 2023-07-08 | |

| Fluorochem | 045828-5g |

2-Cyano-3-fluoropyridine |

97509-75-6 | 97% | 5g |

£27.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D402786-100g |

2-Cyano-3-fluoropyridine |

97509-75-6 | 97% | 100g |

$2500 | 2024-06-05 | |

| abcr | AB172915-1 g |

2-Cyano-3-fluoropyridine; . |

97509-75-6 | 1g |

€61.20 | 2022-03-25 |

3-fluoropyridine-2-carbonitrile Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Triethylamine , Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 40 min, < 25 °C; 10 min, 25 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 6.5 h, reflux

Riferimento

- Preparation of azolylmethylaminotetrahydroquinolines and related compounds as chemokine receptor binding agents., World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux

Riferimento

- Preparation of 3-(2-pyridyl)-5-phenyl substituted 1,2,4-oxadiazoles, 1,2-oxazoles and 1,2,4-triazoles as metabotropic glutamate receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt → 5 °C

1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C

1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C

Riferimento

- Process for the preparation of pyrazinone thrombin inhibitor and its intermediates, United States, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, rt → reflux; reflux → rt

Riferimento

- Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: tert-Butyl peroxide , Potassium iodide Catalysts: Cupric acetate Solvents: Dimethylformamide ; 24 h, 135 °C

Riferimento

- Copper-catalyzed cyanation of heterocycle C-H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism, Organic Chemistry Frontiers, 2018, 5(11), 1848-1853

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide , Tetrahydrofuran ; 30 min, 23 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C

Riferimento

- Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridines, Organic Letters, 2005, 7(4), 577-579

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Lithium tert-butoxide , Iodine Catalysts: 1,10-Phenanthroline , Cuprous cyanide Solvents: 1,4-Dioxane ; 12 h, 100 °C

Riferimento

- Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds, Organic Letters, 2010, 12(11), 2517-2519

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

Riferimento

- Preparation of 2-aminopyridine-3-carboxamides as remedies for angiogenesis mediated diseases, United States, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

Riferimento

- Preparation of substituted arylamine derivatives as antitumor agents, United States, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium trifluoromethanesulfonate , (1-Chloroethylidene)azanyl methanesulfonate Solvents: Acetonitrile ; 1 - 8 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt

Riferimento

- A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of Pyridines, Journal of the American Chemical Society, 2017, 139(28), 9499-9502

Synthetic Routes 12

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 16 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Preparation of phenylglycinamide and pyridylglycinamide derivatives useful as anticoagulants, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

Riferimento

- Preparation of fused succinimides as modulators of nuclear hormone receptor function, United States, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux

Riferimento

- Heteropolycyclic compounds, particularly pyridyl- and phenyl-substituted 1,2,4-oxadiazoles and analogs, and their use as metabotropic glutamate receptor antagonists for inhibiting neuronal damage, United States, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Solvents: Dichloromethane ; rt; 10 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Riferimento

- Pyrrolotriazine aniline compounds useful as kinase inhibitors, particularly p38 kinases, and their preparation, pharmaceutical compositions, and use as antiinflammatory agents, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Chlorotrimethylsilane , Triethylamine Solvents: Dimethylformamide ; rt → 80 °C; 48 h, 80 °C; overnight, 80 °C → rt

Riferimento

- Preparation of 3-fluoro-2-pyridylmethyl-3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazi-2-one-1-acetamide and related compounds, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

Riferimento

- Preparation of substituted arylamine derivatives, particularly 2-aminonicotinamides, as antitumor agents, United States, , ,

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

Riferimento

- Preparation of amino heteroaryl amides for use in pharmaceutical compositions for the treatment of angiogenesis mediated diseases such as cancer, United States, , ,

3-fluoropyridine-2-carbonitrile Raw materials

- Ethyl Cyano(ethoxymethylene)acetate

- 3-Fluoropyridine 1-Oxide

- 3-Fluoro-2-Pyridinecarboxamide

- 3-fluoropyridine

- 3-nitropyridine-2-carbonitrile

- 3-chloropyridine-2-carbonitrile

- trimethylsilanecarbonitrile

3-fluoropyridine-2-carbonitrile Preparation Products

3-fluoropyridine-2-carbonitrile Letteratura correlata

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

97509-75-6 (3-fluoropyridine-2-carbonitrile) Prodotti correlati

- 298709-29-2(3,5-Difluoropicolinonitrile)

- 327056-62-2(5-Fluoro-2-pyridinecarbonitrile)

- 920262-10-8(3-cyclohexyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)propan-1-one)

- 921484-06-2(2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2229650-99-9(4-(5-chloro-2-hydroxy-3-methoxyphenyl)but-3-en-2-one)

- 265989-40-0(2-Hydroxy Atorvastatin Acetonide tert-Butyl Ester)

- 2016345-12-1((1-cyclohexylpropan-2-yl)(furan-3-yl)methylamine)

- 1280721-65-4(3-amino-2-(4-fluorophenyl)propan-1-ol hydrochloride)

- 1261976-86-6(3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol)

- 2171967-67-0(2-{(5-ethylfuran-2-yl)methylsulfanyl}ethan-1-ol)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:97509-75-6)2-Cyano-3-fluoropyridine

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:97509-75-6)3-fluoropyridine-2-carbonitrile

Purezza:99%

Quantità:500g

Prezzo ($):571.0